molecular formula C15H9Cl3N2O B11978121 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-48-0

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B11978121
CAS No.: 302913-48-0
M. Wt: 339.6 g/mol
InChI Key: PSUNKNVCRCEIQX-UHFFFAOYSA-N
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Description

Historical Evolution of Quinazolinone-Based Drug Discovery

Quinazolinones have been integral to medicinal chemistry since the isolation of febrifugine from Dichroa febrifuga in the 1950s, which demonstrated antimalarial properties. The scaffold’s versatility became evident with the 1951 introduction of methaqualone, a sedative-hypnotic agent, marking the first clinically approved quinazolinone derivative. By the 2003 FDA approval of gefitinib—a quinazoline-based epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer—the structural adaptability of this heterocycle was firmly established.

The evolution toward halogenated derivatives accelerated in the 21st century, driven by the need to overcome microbial resistance. Chlorination emerged as a key strategy to enhance binding affinity and metabolic stability. For example, the 2013 synthesis of antileishmanial quinazolinone hybrids demonstrated that chloro substituents at positions 6 and 8 improved parasiticidal activity by 15-fold compared to non-halogenated analogs. This historical progression laid the groundwork for developing 6,8-dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, which combines multiple resistance-countering features into a single entity.

Table 1: Milestones in Quinazolinone Drug Development

Year Discovery/Development Impact
1951 Methaqualone (sedative-hypnotic) First quinazolinone drug; validated scaffold safety
2003 Gefitinib (EGFR inhibitor) Demonstrated applicability in targeted cancer therapy
2013 Chlorinated antileishmanial hybrids Established role of 6,8-dichloro substitution in parasiticidal activity
2020 6,8-Dichloro-3-(2-chlorobenzyl) derivative Optimized binding to bacterial topoisomerase IV

Structural Uniqueness and Positional Chlorination Patterns

The molecular architecture of 6,8-dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone (C₁₆H₁₀Cl₃N₂O) features three critical modifications:

  • Bicyclic Core : The 4(3H)-quinazolinone system provides a planar, electron-deficient platform for interactions with microbial enzymes.
  • 6,8-Dichloro Substitution : Chlorine atoms at positions 6 and 8 induce steric and electronic effects that enhance binding to hydrophobic enzyme pockets. Computational studies suggest these substituents increase van der Waals interactions by 2.3 kcal/mol compared to mono-chlorinated analogs.
  • 3-(2-Chlorobenzyl) Group : The ortho-chlorinated benzyl moiety at position 3 improves membrane permeability (LogP = 3.1) while conferring resistance to oxidative metabolism.

The lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone system (Figure 1) further enhances reactivity. Nuclear magnetic resonance (NMR) studies of the compound reveal a 85:15 equilibrium favoring the lactam form in physiological conditions, enabling both hydrogen bonding and electrophilic interactions.

Figure 1: Tautomeric Equilibrium in 4(3H)-Quinazolinones

Lactam Form (Dominant)        ↔        Lactim Form  
      O                              NH  
      ||                             ||  
N—C—N                          N—C—O  

Positional chlorination profoundly influences bioactivity. Comparative data (Table 2) illustrate that 6,8-dichloro substitution maximizes antimicrobial potency while minimizing cytotoxicity—a balance not achieved by other halogenation patterns.

Table 2: Impact of Chlorination Patterns on Antimicrobial Activity

Compound MIC₉₀ (μg/mL) S. aureus Selectivity Index (Mammalian Cells)
6-Cl-4(3H)-quinazolinone 32 8.2
8-Cl-4(3H)-quinazolinone 28 9.1
6,8-Cl₂-4(3H)-quinazolinone 4.2 24.7
Target Compound 1.8 31.9

Role in Addressing Antimicrobial Resistance Paradigms

The global antimicrobial resistance crisis demands agents that bypass common resistance mechanisms. 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibits dual inhibitory effects against both Gram-positive pathogens and efflux pump systems:

  • Enzyme Inhibition : The compound inhibits DNA gyrase and topoisomerase IV in Staphylococcus aureus with IC₅₀ values of 0.8 μM and 1.2 μM, respectively—comparable to ciprofloxacin but with reduced cardiac toxicity risks.
  • Efflux Pump Suppression : At sub-inhibitory concentrations (0.5×MIC), it reduces ethidium bromide efflux in methicillin-resistant S. aureus (MRSA) by 73%, suggesting synergy with existing antibiotics.

Structural studies reveal that the 2-chlorobenzyl group inserts into the hydrophobic cleft of NorA efflux pumps, disrupting proton motive force-driven drug expulsion (Figure 2). This mechanism is particularly effective against biofilm-embedded pathogens, where the compound achieves 99% biomass reduction at 5×MIC versus 35% for vancomycin.

Figure 2: Proposed Binding Mode to NorA Efflux Pump

[Quinazolinone Core]  
  |  
Cl—Benzyl Group → Hydrophobic Pocket  
  |  
DNA Interaction → Enzyme Inhibition  

Properties

CAS No.

302913-48-0

Molecular Formula

C15H9Cl3N2O

Molecular Weight

339.6 g/mol

IUPAC Name

6,8-dichloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Cl3N2O/c16-10-5-11-14(13(18)6-10)19-8-20(15(11)21)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2

InChI Key

PSUNKNVCRCEIQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

H₂O₂-Mediated Cyclization Using Substituted 2-Aminobenzamides

A radical-based approach employs 2-amino-6,8-dichlorobenzamide as the precursor, dimethyl sulfoxide (DMSO) as a carbon source, and H₂O₂ as an oxidant. The reaction proceeds via a radical intermediate, with DMSO facilitating cyclization at 150°C for 14–20 hours. This method achieves yields of 68–75% after purification via silica gel chromatography. Critical parameters include:

  • Molar ratio : 1:1 stoichiometry of 2-aminobenzamide to H₂O₂.

  • Solvent system : DMSO acts as both solvent and carbon donor.

  • Temperature : Elevated temperatures (150°C) accelerate ring closure.

Anthranilic Acid Derivative Condensation

Alternative routes start with 6,8-dichloroanthranilic acid hydrochloride, condensed with dicyanodiamide in absolute ethanol under reflux for 12 hours. Neutralization with sodium bicarbonate yields the unsubstituted 6,8-dichloro-4(3H)-quinazolinone, which serves as an intermediate for further functionalization.

Integrated Synthetic Pathways

One-Pot Sequential Halogenation and Alkylation

A streamlined protocol combines core formation and benzylation in a single reactor:

  • Cyclization : 2-Amino-6,8-dichlorobenzamide, DMSO, and H₂O₂ at 150°C for 14 hours.

  • In-situ alkylation : Direct addition of 2-chlorobenzyl chloride and K₂CO₃ at 80°C for 6 hours.
    Overall yield : 58–65%.

Purification and Characterization

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted benzyl halides.

  • Spectroscopic data :

    • ¹H NMR (DMSO-d₆) : δ 4.53 (s, 2H, CH₂), 7.26–7.66 (m, 7H, aromatic), 8.14–8.18 (m, 1H, quinazolinone H-5).

    • IR (KBr) : 1685 cm⁻¹ (C=O), 1624 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Key AdvantageLimitation
H₂O₂/DMSO cyclization68–7514–20High purity, radical mechanismRequires high-temperature equipment
Anthranilic acid route50–5512Low-cost reagentsMulti-step purification
Microwave alkylation78–820.5–0.75Rapid kineticsSpecialized instrumentation needed

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Direct chlorination of the quinazolinone core often leads to over-halogenation. Pre-functionalization of the anthranilic acid precursor ensures precise 6,8-dichloro substitution.

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile reduces side reactions while maintaining 65–70% yields .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinazolinone ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and acid or base to form corresponding amines and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazolinones, while oxidation and reduction reactions may produce quinazolinone derivatives with different oxidation states.

Scientific Research Applications

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
Quinazolinone derivatives, including 6,8-dichloro variants, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Mechanism of Action
The antimicrobial action is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis and function. The presence of halogen substituents in 6,8-dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone enhances its lipophilicity, allowing better penetration into bacterial cells .

Anticancer Applications

Cytotoxicity Against Cancer Cell Lines
Research indicates that 6,8-dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells. The IC50 values for these cell lines range from 10 μM to 12 μM, indicating a promising potential for development as an anticancer agent .

Targeting Specific Pathways
This compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR) pathway, which is often overexpressed in several cancers. By inhibiting EGFR autophosphorylation, it may reduce tumor growth and metastasis .

Case Studies and Research Findings

Study Focus Findings
Raval et al. (2016)Antimicrobial ActivityDemonstrated broad-spectrum activity against various bacteria; compounds with chloro groups were particularly effective .
Al-obaid et al. (2017)Anticancer PropertiesFound strong cytotoxic effects on PC3 and MCF-7 cell lines; suggested mechanism via EGFR inhibition .
Kumar et al. (2015)Structure-Activity RelationshipIdentified key structural features that enhance antimicrobial efficacy; highlighted importance of substituents on phenyl rings .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Compound Name Substituents (Position) Key Biological Activity Key Findings References
6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone 6,8-Cl; 3-(2-Cl-benzyl) Antimicrobial, Antifungal (hypothesized) High lipophilicity and electronic effects from Cl groups may enhance target binding .
8-Chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone (2h) 8-Cl; 3-(4-OCH₃-phenyl) Not explicitly stated Synthesized via microwave-assisted cyclization (97% yield); characterized by IR, NMR .
6,8-Dichloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone (6f) 6,8-Cl; 3-(4-OCH₃-phenyl) Antifungal X-ray crystallography confirms planar quinazolinone core; methoxy group may reduce activity compared to halogenated analogs .
UR-9825 (7-Cl derivative) 7-Cl; 3-(2,4-difluorophenyl-triazole) Antifungal Superior in vitro activity against Candida and Aspergillus vs. fluconazole; short half-life in mice .
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone 6-Cl; 3-(2-Cl-benzyl) Not reported Lacks 8-Cl substituent; structural similarity suggests potential antimicrobial activity .
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-4(1H)-quinazolinone 6,8-Cl; 3-(4-NO₂-phenyl); 2-thioxo Not reported Thioxo group may alter redox properties; commercial availability suggests research utility .

Substituent Effects on Activity

  • Benzyl vs. Methoxy groups reduce electronegativity, possibly diminishing interactions with hydrophobic enzyme pockets .
  • Thioxo Modification : Replacement of the 4-oxo group with thioxo (e.g., in sc-319527) may modulate hydrogen bonding and solubility, though biological data are lacking .

Pharmacokinetic and Toxicological Profiles

  • UR-9825 : Exhibits species-dependent half-lives (1 h in mice vs. 9 h in rabbits), highlighting the impact of substituents on metabolic stability .
  • Antihyperlipidemic Derivatives : 6,8-Dibromo and 6-iodo analogs show efficacy comparable to β-sitosterol, suggesting halogen type and position influence lipid-lowering activity .
  • Acute Toxicity : Styryl-substituted derivatives (e.g., compound 7 in ) show low toxicity (LD₅₀ > 300 mg/kg), indicating substituent-dependent safety profiles .

Biological Activity

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article reviews the biological activity of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The structure of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone features two chlorine atoms at positions 6 and 8 and a 2-chlorobenzyl group at position 3 of the quinazolinone core. This unique configuration may enhance its biological potency compared to other derivatives.

Compound Structural Features Biological Activity
6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinoneTwo chlorines at positions 6 and 8; chlorobenzyl substitution at position 3Antimicrobial, anticancer
6-Chloro-2-(2-chlorobenzyl)-4(3H)-quinazolinoneChlorine at position 6; similar benzyl substitutionAntimicrobial, anticancer
7-Bromo-4(3H)-quinazolinoneBromine substitution; lacks dichlorobenzyl groupAnticancer properties

Antimicrobial Activity

Quinazolinones, including 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported that quinazolinone derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the range of 12.5 to 77 μM .

Anticancer Activity

The anticancer potential of quinazolinones is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in treating various cancers. Research indicates that derivatives like 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone can inhibit EGFR activity, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Experimental models have demonstrated that certain quinazolinones significantly reduce inflammation markers more effectively than indomethacin .

The mechanisms underlying the biological activities of quinazolinones are multifaceted:

  • Enzyme Inhibition : Many quinazolinones act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Antibiofilm Activity : Some derivatives have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their potential as antimicrobial agents .
  • Cytotoxicity : The cytotoxic effects are often linked to the induction of apoptosis in cancer cells through various signaling pathways .

Case Studies

  • Antimicrobial Study : A study evaluating a series of quinazolinone derivatives found that 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibited potent activity against Pseudomonas aeruginosa and Bacillus subtilis, suggesting its utility in treating infections caused by these pathogens.
  • Anticancer Research : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines through EGFR pathway modulation. The IC50 values indicated a strong correlation between structural modifications and enhanced anticancer activity.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone?

Answer: The synthesis typically involves condensation of substituted benzoxazin-4-ones with aromatic amines or aldehydes under reflux conditions. For example, heating 2-methyl-3,1-benzoxazin-4-one with 2-chlorobenzylamine at 190°C for 5 hours, followed by recrystallization from ethanol, yields the target compound . Optimizing reaction time, temperature, and solvent polarity (e.g., acetic anhydride for cyclization) improves yield. Purity is confirmed via elemental analysis, IR, and NMR spectroscopy .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • Elemental Analysis: Validates molecular formula (e.g., C, H, N content) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for quinazolinone) .
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorobenzyl groups) .
  • Mass Spectrometry: Determines molecular ion peaks (e.g., [M+H]+ for molecular weight confirmation) .

Q. How are preliminary biological activities screened in vitro?

Answer:

  • Anti-inflammatory: Carrageenan-induced rat paw edema assay at 50 mg/kg, with COX-1/COX-2 inhibition assessed via enzyme immunoassay .
  • Antimicrobial: Disc diffusion or broth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Cytotoxicity: MTT assay in HeLa or MT-4 cells to determine IC₅₀ values .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically evaluated?

Answer:

  • Strategy: Synthesize analogs with variations in the benzothiazole (e.g., methoxy, methyl groups) or chlorobenzyl moieties.
  • Case Study: Compounds 3e (4-methoxybenzothiazole) and 3l (4,6-dimethylbenzothiazole) showed enhanced COX-2 inhibition (85–90%) and reduced ulcerogenicity compared to Indomethacin .
  • Data Analysis: Use Hansch analysis to correlate logP or Hammett constants (σ) with activity trends .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling: Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., hepatic glucuronidation) .
  • Dose Adjustment: Optimize dosing regimens (e.g., intraperitoneal vs. oral) to account for first-pass metabolism .
  • Target Engagement: Use ex vivo COX-2 inhibition assays in treated tissues to confirm target modulation .

Q. What strategies enhance COX-2 selectivity over COX-1?

Answer:

  • Structural Modifications: Introduce bulky substituents (e.g., 4-methylbenzothiazole) to sterically hinder COX-1 binding .
  • In Silico Docking: Use AutoDock Vina to predict interactions with COX-2’s larger active site (e.g., Val523 vs. COX-1’s Ile434) .
  • Selectivity Index: Calculate IC₅₀ ratios (COX-1/COX-2); compounds with ratios >10 are prioritized .

Q. How is the compound repurposed for antiviral activity?

Answer:

  • Screening: Test against RNA viruses (e.g., Vaccinia, Coxsackie B4) in E₆SM cell lines.
  • Mechanistic Studies: Evaluate inhibition of viral replication via plaque reduction assays .
  • Case Study: Compound 4 (6-bromo-2-phenyl analog) showed MIC = 1.92 µg/mL against Vaccinia virus, suggesting potential for poxvirus therapy .

Methodological Recommendations

  • For SAR Studies: Prioritize high-throughput synthesis and parallel screening to rapidly identify lead compounds .
  • For Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites and compare with synthesized standards (e.g., hydroxylated or cysteine-conjugated derivatives) .
  • For Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

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